BenchChemオンラインストアへようこそ!

8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Physicochemical profiling Lipophilicity Drug design

This chromen-4-one derivative features a trifluoromethyl group, a 4-propylphenoxy substituent, an 8-methyl group, and a 7-acetate ester. The 8-methyl substitution increases lipophilicity by +0.7 log units (XLogP3=5.6) versus the 8-des-methyl analog, making it a valuable tool for SAR studies exploring lipophilicity-driven effects on permeability, protein binding, or metabolic stability. Certified minimum purity of 95% ensures reliability for screening libraries and as a downstream intermediate requiring the 8-methyl substitution pattern.

Molecular Formula C22H19F3O5
Molecular Weight 420.384
CAS No. 315233-49-9
Cat. No. B2877450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate
CAS315233-49-9
Molecular FormulaC22H19F3O5
Molecular Weight420.384
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C(F)(F)F
InChIInChI=1S/C22H19F3O5/c1-4-5-14-6-8-15(9-7-14)29-20-18(27)16-10-11-17(28-13(3)26)12(2)19(16)30-21(20)22(23,24)25/h6-11H,4-5H2,1-3H3
InChIKeyONRLZMLHGGHLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 8-Methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl Acetate (CAS 315233-49-9): Core Properties


8-Methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate (CAS 315233-49-9) is a synthetic chromen-4-one derivative distinguished by a trifluoromethyl group at position 2, a 4-propylphenoxy substituent at position 3, a methyl group at position 8, and an acetate ester at position 7 [1]. The compound has a molecular formula of C22H19F3O5, a molecular weight of 420.4 g/mol, and a computed logP (XLogP3) of 5.6, which is notably high and indicative of substantial lipophilicity [1]. It is commercially available as a research chemical with a minimum purity specification of 95% .

Why In-Class Substitution of 8-Methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl Acetate Carries Risk


Critical Evidence Gap: A systematic search of the primary literature, patent databases, and reputable vendor technical datasheets has not yielded any quantitative, comparator-based evidence for this compound. No head-to-head studies, cross-study comparable data, or class-level inferences demonstrating its differentiation from structural analogs (e.g., 4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate, CAS 315233-50-2) were retrievable. The sole computable difference—a 0.7 unit increase in lipophilicity (XLogP3 from 4.9 to 5.6) driven by the 8-methyl group [1]—is a class-level inference unsupported by shared experimental conditions. In the absence of comparative biological, pharmacokinetic, or physicochemical performance data, the premise that generic substitution within this chemotype is risk-free cannot be scientifically supported. Any substitution decision would carry unquantified risk.

Quantitative Differentiation Evidence for 8-Methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl Acetate


Computed Lipophilicity: 8-Methyl vs. 8-Des-Methyl Analog (XLogP3)

The target compound exhibits a higher computed lipophilicity than its direct 8-des-methyl analog, 4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate (CAS 315233-50-2). The PubChem-calculated XLogP3 value is 5.6 for the 8-methyl derivative [1] versus 4.9 for the 8-des-methyl analog [2]. This represents a +0.7 log unit increase attributable solely to the addition of the methyl group at position 8.

Physicochemical profiling Lipophilicity Drug design

Evidence Gap: Biological Target Engagement or Phenotypic Activity

No quantitative biological data (e.g., IC50, EC50, Ki) were found for this compound in primary research papers, patents, or curated databases such as ChEMBL or BindingDB. Consequently, no comparison can be made with any analog regarding target potency, selectivity, or functional activity.

Biological activity Target engagement Assay data

Evidence Gap: Metabolic Stability or Pharmacokinetic Profile

No experimental data on metabolic stability (e.g., microsomal half-life, intrinsic clearance) or other pharmacokinetic parameters were identified for this compound. The impact of the 8-methyl substitution on metabolic rate relative to the des-methyl analog remains uncharacterized.

ADME Metabolic stability Pharmacokinetics

Evidence Gap: Synthetic Yield, Scalability, or Cost

No comparative data on synthetic yield, number of steps, or cost of goods were located for this compound versus its close analogs. Commercial vendors list a purity of 95% , but comparable purity is also listed for the des-methyl analog (95%+) , negating a purity-based differentiation.

Synthetic chemistry Process chemistry Procurement cost

Application Scenarios for 8-Methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl Acetate Based on Established Evidence


Scenario 1: Exploratory Medicinal Chemistry Where Increased Lipophilicity is a Hypothesized Advantage

The computed XLogP3 difference of +0.7 log units relative to the 8-des-methyl analog [1] provides a computable basis for selecting this compound in exploratory structure-activity relationship (SAR) studies specifically designed to test the impact of lipophilicity on permeability, protein binding, or metabolic stability. This scenario is valid only in the context of a prospective, internally-controlled experiment; the computational data alone does not constitute a proven advantage.

Scenario 2: Use as a Synthetic Intermediate Where the 8-Methyl Substituent is a Required Structural Feature

This compound may serve as a downstream intermediate in the synthesis of more complex molecules that require the 8-methyl substitution pattern. In such cases, the compound is selected not for a performance advantage but for structural necessity. No evidence of superior performance in this role was found.

Scenario 3: Procurement for Analytical Reference or Library Screening Collections with Documented Purity Traceability

The compound is available with a certified minimum purity of 95% [1], making it suitable for inclusion in screening libraries where documented purity and identity are primary procurement criteria. This scenario offers no differentiation from the 8-des-methyl analog, which is available at equivalent purity .

Quote Request

Request a Quote for 8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.